1-(Benzyloxy)-2,3-dinitrobenzene

Description

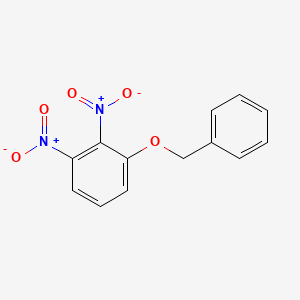

1-(Benzyloxy)-2,3-dinitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1 and two nitro groups (-NO₂) at positions 2 and 3. For example, 2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS 688363-79-3) shares a benzyloxy-nitrobenzene scaffold and is utilized in research and industrial synthesis, suggesting that this compound may serve as a versatile intermediate in organic chemistry, particularly in the development of pharmaceuticals or agrochemicals .

Properties

CAS No. |

103080-31-5 |

|---|---|

Molecular Formula |

C13H10N2O5 |

Molecular Weight |

274.23 g/mol |

IUPAC Name |

1,2-dinitro-3-phenylmethoxybenzene |

InChI |

InChI=1S/C13H10N2O5/c16-14(17)11-7-4-8-12(13(11)15(18)19)20-9-10-5-2-1-3-6-10/h1-8H,9H2 |

InChI Key |

YTZCFHCTJSGSCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Benzyloxy-Nitro Derivatives

The closest analogs include:

- 2-(Benzyloxy)-1-bromo-3-nitrobenzene: This compound features a bromine atom at position 1, a nitro group at position 3, and a benzyloxy group at position 2. Its molecular formula (C₁₃H₁₀BrNO₃) and molecular weight (308.13 g/mol) highlight the steric and electronic effects of substituent positioning. The bromine atom enhances reactivity in cross-coupling reactions, whereas the nitro group directs electrophilic substitution. In contrast, 1-(Benzyloxy)-2,3-dinitrobenzene lacks bromine but has dual nitro groups, which may increase electron-withdrawing effects and reduce solubility in polar solvents .

- 4-(Benzyloxy)-2,3-difluorobenzaldehyde : This compound substitutes fluorine atoms at positions 2 and 3 and includes an aldehyde group at position 4. Fluorine’s electronegativity significantly alters the ring’s electronic properties compared to nitro groups, making it less reactive toward nucleophilic attack but more stable under acidic conditions .

Table 1: Structural Comparison of Benzyloxy-Nitro Derivatives

| Compound | Molecular Formula | Substituents (Positions) | Key Properties |

|---|---|---|---|

| This compound | C₁₃H₁₀N₂O₅ | -OCH₂C₆H₅ (1), -NO₂ (2, 3) | High electron-withdrawing; low solubility |

| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | -Br (1), -OCH₂C₆H₅ (2), -NO₂ (3) | Reactive in cross-coupling; moderate stability |

| 4-(Benzyloxy)-2,3-difluorobenzaldehyde | C₁₄H₁₀F₂O₂ | -OCH₂C₆H₅ (4), -F (2, 3), -CHO (1) | Polar; stable under acidic conditions |

Dinitrotoluenes: Methyl-Substituted Nitroaromatics

Dinitrotoluenes (DNTs), such as 2,3-DNT and 2,4-DNT, are industrial precursors to toluene diisocyanates. These compounds feature a methyl group (-CH₃) instead of benzyloxy, which reduces steric hindrance and increases volatility. For example:

- 2,3-Dinitrotoluene (2,3-DNT): This isomer has nitro groups at positions 2 and 3, analogous to this compound. However, the methyl group at position 1 enhances its solubility in nonpolar solvents compared to the bulky benzyloxy group. 2,3-DNT is also more thermally stable due to reduced steric strain .

Table 2: Comparison with Dinitrotoluenes

| Compound | Molecular Formula | Substituents (Positions) | Boiling Point (°C) | Applications |

|---|---|---|---|---|

| This compound | C₁₃H₁₀N₂O₅ | -OCH₂C₆H₅ (1), -NO₂ (2, 3) | Not reported | Research intermediate |

| 2,3-Dinitrotoluene | C₇H₆N₂O₄ | -CH₃ (1), -NO₂ (2, 3) | 300 (decomposes) | Explosives precursor |

| 2,4-Dinitrotoluene | C₇H₆N₂O₄ | -CH₃ (1), -NO₂ (2, 4) | 297 | Polymer production |

Halogenated Dinitro Compounds

Compounds like 1-(dibromomethyl)-2-(bromomethyl)-4,5-dinitrobenzene (151) and 2,3-bis(bromomethyl)-quinoxaline (156) provide insights into the effects of halogenation. For instance:

- Compound 151 : This derivative has bromine atoms at positions 1 and 2 and nitro groups at 4 and 5. Its ¹H-NMR spectrum shows deshielded aromatic protons (δ 8.49–7.88 ppm) due to electron-withdrawing nitro groups, while bromomethyl protons resonate at δ 4.56 ppm. The dual bromine atoms make it highly reactive in nucleophilic substitutions, unlike the benzyloxy-nitro compound, which may prioritize electrophilic pathways .

- Compound 156: A quinoxaline derivative with bromomethyl groups, synthesized in 54% yield via silica gel-assisted grinding. Its ¹H-NMR signals (δ 8.08–4.92 ppm) reflect the electron-deficient quinoxaline core, contrasting with the simpler benzene ring in this compound .

Oxygen-Substituted Aromatics

Compounds like 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide () feature bulkier oxygen-containing substituents. Such comparisons underscore the balance between electronic effects and steric demands in designing functional molecules .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.